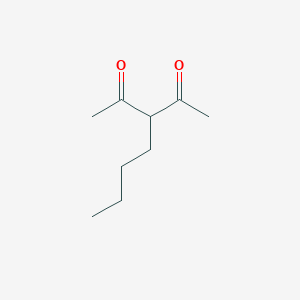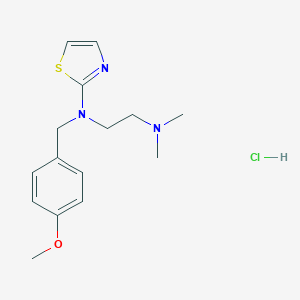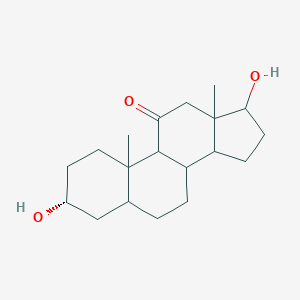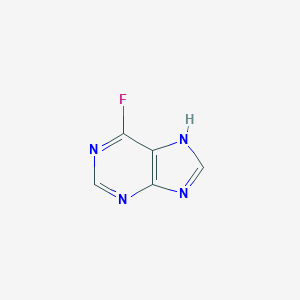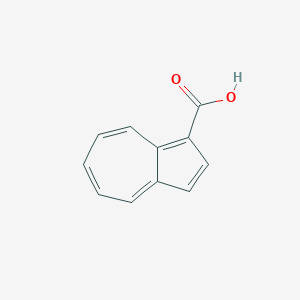![molecular formula C14H14FN3O2 B074412 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one CAS No. 1513-11-7](/img/structure/B74412.png)
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, also known as FMHM, is a pyridinone derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
Effets Biochimiques Et Physiologiques
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects.
Orientations Futures
There are several future directions for research on 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. One potential area of study is the development of more efficient synthesis methods for 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, which could improve its yield and purity. Another area of study is the optimization of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one as a therapeutic agent, including the development of more water-soluble derivatives and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects, which could provide valuable insights for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 2-methyl-3-hydroxypyridine-5-carboxaldehyde to form 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. The yield of this reaction is around 60-70%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
1513-11-7 |
|---|---|
Nom du produit |
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one |
Formule moléculaire |
C14H14FN3O2 |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
4-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14FN3O2/c1-9-14(20)13(10(8-19)6-16-9)7-17-18-12-4-2-11(15)3-5-12/h2-7,18-20H,8H2,1H3/b17-7+ |
Clé InChI |
JYGCCUJNMKRHCC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
SMILES |
CC1=NC=C(C(=C1O)C=NNC2=CC=C(C=C2)F)CO |
SMILES canonique |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
Synonymes |
4-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-meth yl-pyridin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



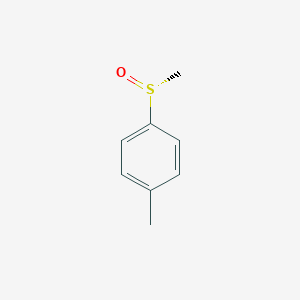
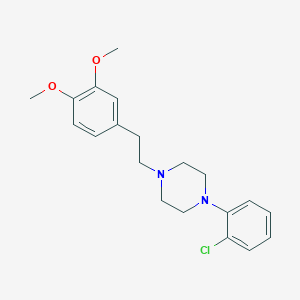
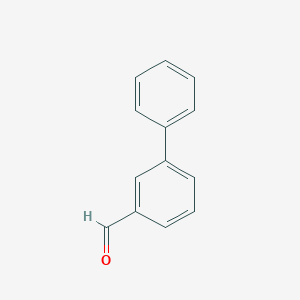
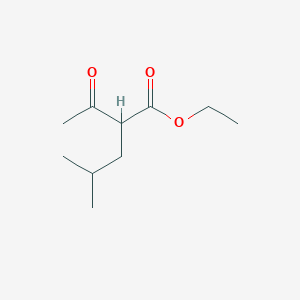
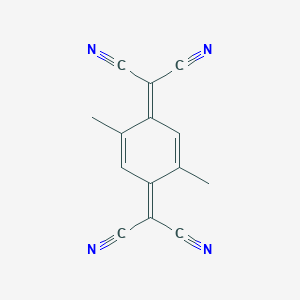
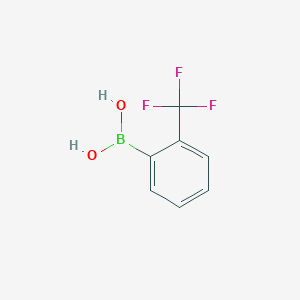
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
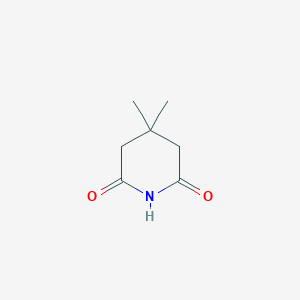
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)
